molecular formula C20H34O2 B12008288 1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene- CAS No. 69782-87-2

1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene-

Cat. No.: B12008288
CAS No.: 69782-87-2
M. Wt: 306.5 g/mol
InChI Key: ANTWOQSCTZFYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene- is a complex organic compound with the molecular formula C20H34O This compound is known for its unique structure, which includes a naphthalene ring system fused with a decahydro structure and multiple functional groups, including hydroxyl and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene- typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, hydroxylation, and methylenation.

    Cyclization: The compound undergoes cyclization to form the decahydro structure.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Chemical Reactions: Large-scale reactions using industrial reactors.

    Purification: The product is purified using techniques such as distillation, crystallization, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The methylene group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene- involves its interaction with various molecular targets and pathways. The hydroxyl and methylene groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Sclareol: A similar compound with a labdane diterpene structure.

    Manool: Another labdane diterpene with similar functional groups.

    Larixol: A compound with a similar decahydro structure and hydroxyl groups.

Uniqueness

1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene- is unique due to its specific combination of functional groups and its naphthalene-based structure

Properties

CAS No.

69782-87-2

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)16(21)13-17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3

InChI Key

ANTWOQSCTZFYJO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CC(C(=C)C2CCC(C)(C=C)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.